Anti-HIV-1 Activity Loss vs AZT
The compound demonstrates a complete lack of anti-HIV-1 activity, a stark departure from the potent activity of its structural parent, AZT, and other fluorinated analogs in the same study [1]. In an in vitro screening assay against HIV-1, Uridine, 2',3'-dideoxy-2'-fluoro-5-methyl- (37) was reported to have no significant activity [1]. This is in contrast to the well-established activity of AZT (3'-azido-3'-deoxythymidine), the benchmark compound that motivated the synthesis of this series, which exhibits an EC50 in the low nanomolar range (typically 0.01-0.04 µM) in similar cell-based assays [2].
| Evidence Dimension | In vitro anti-HIV-1 activity |
|---|---|
| Target Compound Data | No significant activity |
| Comparator Or Baseline | AZT (Zidovudine) |
| Quantified Difference | From low nanomolar EC50 (comparator) to inactive (target compound) |
| Conditions | In vitro HIV-1 screening assay |
Why This Matters
This establishes the compound's primary procurement value as a definitive negative control or SAR probe, enabling researchers to confirm the specificity of 2'-fluoro-2',3'-dideoxy-mediated inactivation effects.
- [1] Huang JT, Chen LC, Wang L, et al. Fluorinated sugar analogues of potential anti-HIV-1 nucleosides. J Med Chem. 1991;34(5):1640-1646. View Source
- [2] Mitsuya H, Weinhold KJ, Furman PA, et al. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proc Natl Acad Sci USA. 1985;82(20):7096-7100. View Source
